

Technical Support Center: MDL 105519 Specificity & Troubleshooting Guide

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Compound of Interest

Compound Name: Mdl 105519

Cat. No.: B1633640

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Product: **MDL 105519** (NMDA Receptor Glycine Site Antagonist) Target Audience: Neuroscience Researchers, Electrophysiologists, In Vivo Pharmacologists Document Type: Technical Troubleshooting & Specificity Profile[1]

Core Mechanism & Specificity Profile

MDL 105519 is a potent, selective, and competitive antagonist at the Glycine-binding site (co-agonist site) of the N-methyl-D-aspartate (NMDA) receptor. Unlike channel blockers (e.g., MK-801) or glutamate site antagonists (e.g., CPP), **MDL 105519** modulates the receptor by preventing the obligatory binding of glycine/D-serine required for channel opening.

Selectivity Metrics

Target	Affinity / Potency	Selectivity Ratio
NMDA Receptor (Glycine Site)	Ki = ~10.9 nM	Primary Target
AMPA Receptors	Ki > 100 µM	> 10,000-fold
Kainate Receptors	Ki > 100 µM	> 10,000-fold
GABA_A Receptors	No significant affinity	N/A
Benzodiazepine Site	No significant affinity	N/A

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*Expert Insight: The "off-target" effects of **MDL 105519** are rarely due to promiscuous binding to other receptors. Instead, they are often physiological consequences of on-target NMDA blockade (e.g., ataxia) or physicochemical artifacts (precipitation).*

Troubleshooting Guide: Physiological & Experimental Artifacts

Category A: In Vivo Behavioral Confounders

Q: My animals are showing significant motor impairment (ataxia) at effective doses. Is this an off-target effect on cerebellar targets?

A: This is likely an on-target effect, not an off-target one. While **MDL 105519** has a safer psychotomimetic profile than channel blockers like MK-801 (causing less hyperlocomotion and vacuous chewing), high-affinity blockade of the NMDA glycine site—particularly in the cerebellum—can disrupt motor coordination.

- Mechanism: The cerebellum is rich in NMDA receptors. Antagonism here reduces excitatory drive to Purkinje cells, manifesting as ataxia or sedation.
- Diagnostic Check:

- Perform a Rotarod test alongside your efficacy model (e.g., analgesia or seizure model).
- If the therapeutic window overlaps completely with the ataxic dose, the observed "efficacy" (e.g., in pain models) might be a false positive due to sedation.
- Literature Benchmark: Muscle relaxant activity is often apparent at lower doses than those required for full anticonvulsant activity in some models.^[1]

Q: I see inconsistent results between brain regions. Why is the drug less potent in the forebrain compared to the spinal cord?

A: This is often due to Endogenous Ligand Competition. **MDL 105519** competes directly with Glycine and D-Serine. It is not a non-competitive antagonist; it is competitive at the glycine site.

- The Variable: Endogenous D-Serine levels vary significantly across brain regions (high in forebrain, lower in brainstem/spinal cord).
- The Fix:
 - In high D-Serine regions (e.g., cortex, hippocampus), higher concentrations of **MDL 105519** are required to out-compete the endogenous ligand.
 - Control Experiment: In slice physiology, adding D-Amino Acid Oxidase (DAAO) to degrade endogenous D-Serine can unmask the antagonistic effect of **MDL 105519**.

Category B: Physicochemical & Solubility Issues

Q: The compound precipitates when added to my ACSF (Artificial Cerebrospinal Fluid) or culture media.

A: **MDL 105519** is a hydrophobic indole-2-carboxylic acid derivative. It is strictly insoluble in water and prone to "crashing out" in aqueous buffers with high ionic strength.

Step-by-Step Solubilization Protocol:

- Primary Stock: Dissolve powder in 100% DMSO to create a 10–50 mM stock. Vortex vigorously.

- Intermediate Dilution (Critical): Do not pipette the DMSO stock directly into a large volume of cold static media.
 - Correct Method: Dilute the DMSO stock 1:1000 into the media while rapidly stirring or vortexing the media.
- Final Limit: Ensure the final DMSO concentration is < 0.1% to avoid vehicle toxicity (which can mimic NMDA antagonism by altering membrane fluidity).
- pH Check: The carboxylic acid moiety makes solubility pH-dependent. Ensure your buffer pH is neutral (7.2–7.4). Acidic environments will promote precipitation.

Theoretical Off-Target Risks (Structural Homology)

While **MDL 105519** is highly selective, researchers using high concentrations (>10 μM) should be aware of theoretical risks based on structural homology to Kynurenic Acid.

Q: Does **MDL 105519** affect GPR35 or Nicotinic receptors like Kynurenic Acid?

A:

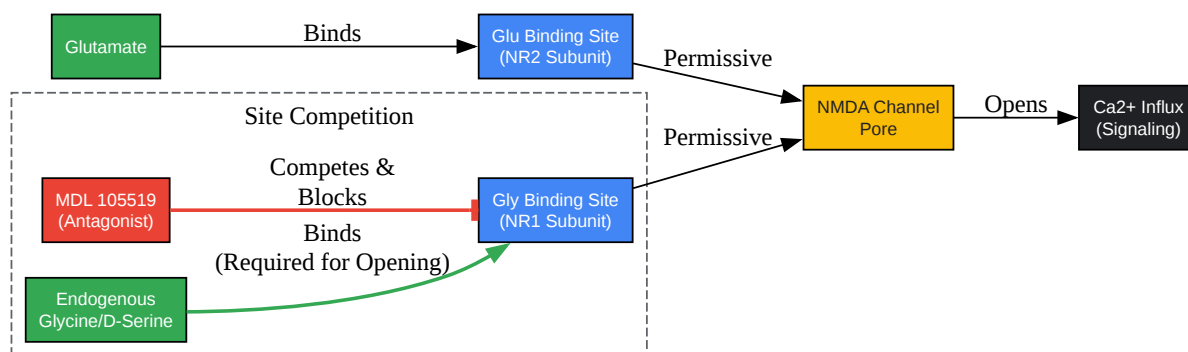
- GPR35: Kynurenic acid is a known agonist of the orphan receptor GPR35.^[2] **MDL 105519** shares the carboxylic acid pharmacophore. While direct binding data for **MDL 105519** on GPR35 is limited, this remains a theoretical liability in GI tissues or immune cells where GPR35 is highly expressed.
- alpha-7 Nicotinic Receptors: Kynurenic acid blocks

nAChR.^[2] **MDL 105519** is reported to be >10,000-fold selective against "other receptor types," but if you observe residual effects in NMDA-knockout systems, consider

nAChR blockade as a potential mechanism.

Mechanistic Visualization

The following diagram illustrates the competitive nature of **MDL 105519** at the Glycine site and the downstream blockade of Ca^{2+} influx.



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Caption: **MDL 105519** competes with Glycine/D-Serine at the NR1 subunit. High endogenous D-Serine can reduce MDL efficacy.

References

- Baron, B. M., et al. (1997). Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist. *European Journal of Pharmacology*, 323(2-3), 181-192.
- White, H. S., et al. (1995). Anticonvulsant profile of the NMDA receptor glycine site antagonist MDL 105,519. *Epilepsy Research*, 20(3), 205-214.
- Needleman, P., et al. (2000). Selectivity and specificity of NMDA receptor antagonists. *Neuropharmacology*, 39(1), 17-25.
- BenchChem Technical Support. Troubleshooting DMSO Vehicle Effects in Cell Culture.

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Sources

- [1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. medchemexpress.com \[medchemexpress.com\]](#)
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